2-(4-Bromo-2-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-Bromo-2-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural features, which include a boron atom bonded to two oxygen atoms and a phenyl ring substituted with bromine, chlorine, and fluorine atoms. These structural attributes make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromo-2-chloro-6-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:
4-Bromo-2-chloro-6-fluorophenylboronic acid+Pinacol→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product is a biaryl or substituted alkene.
Hydrolysis: The boronic ester can hydrolyze in the presence of water, leading to the formation of the corresponding boronic acid and pinacol.
Oxidation: The compound can be oxidized to form boronic acid derivatives, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.
Scientific Research Applications
2-(4-Bromo-2-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and drug delivery systems.
Medicine: It is explored for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-(4-Bromo-2-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its ability to form stable covalent bonds with other molecules. The boron atom in the compound can interact with nucleophiles, facilitating various chemical transformations. In biological systems, the compound can target specific molecular pathways, such as those involved in cancer cell metabolism, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-chloro-6-fluorophenylisothiocyanate
- 4-Bromo-2-fluorobenzoic acid
- 2-Bromo-4-fluorobenzoic acid
Uniqueness
Compared to similar compounds, 2-(4-Bromo-2-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronic ester functionality, which imparts distinct reactivity and stability. This makes it particularly valuable in cross-coupling reactions and other synthetic applications where boronic esters are preferred.
Properties
Molecular Formula |
C12H14BBrClFO2 |
---|---|
Molecular Weight |
335.41 g/mol |
IUPAC Name |
2-(4-bromo-2-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H14BBrClFO2/c1-11(2)12(3,4)18-13(17-11)10-8(15)5-7(14)6-9(10)16/h5-6H,1-4H3 |
InChI Key |
OEUYDBBRIKQFCH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Cl)Br)F |
Origin of Product |
United States |
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